MW and LogP vs. Saturated and Monounsaturated Analogs
The target compound (MW 684.05 g/mol) differs markedly from its fully saturated analog N,N'-(iminodiethylene)distearamide (MW 636.09 g/mol) and its mono‑unsaturated analog N,N'-(iminodiethylene)dioleamide (MW ~632 g/mol). The higher molecular weight and the presence of six cis‑double bonds from the α‑linolenoyl chains are predicted to increase molecular flexibility and lower melting point, while the acetate counterion enhances aqueous solubility relative to the free base . These differences are directly relevant to formulation homogeneity and storage stability.
| Evidence Dimension | Molecular weight and predicted LogP / aqueous solubility |
|---|---|
| Target Compound Data | MW 684.05 g/mol; monoacetate salt form |
| Comparator Or Baseline | N,N'-(iminodiethylene)distearamide (MW 636.09 g/mol); N,N'-(iminodiethylene)dioleamide (MW ~632 g/mol) |
| Quantified Difference | MW difference of +48 to +52 g/mol; increased unsaturation increases polar surface area, influencing predicted LogP |
| Conditions | Calculated physicochemical properties; experimental LogP and solubility data not publicly available for the target compound |
Why This Matters
Procurement specifications that prioritize solubility or low-temperature handling must account for the physical property differences between the target compound and its fully saturated or less unsaturated analogs.
